molecular formula C15H17N3O2 B2959524 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034400-75-2

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2959524
CAS No.: 2034400-75-2
M. Wt: 271.32
InChI Key: OEUVEWHHJFJDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone is a heterocyclic compound featuring a bicyclic dihydropyrazolo[1,5-a]pyrazine core linked to a 2-methoxyphenyl ethanone moiety. The 2-methoxy substitution on the phenyl ring likely influences lipophilicity and receptor-binding affinity, distinguishing it from related compounds with alternative substituents .

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)10-15(19)17-8-9-18-13(11-17)6-7-16-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUVEWHHJFJDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: To synthesize 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone, a common route begins with the condensation of an appropriate hydrazine derivative with a dihydropyrazinone intermediate. Specific reagents, solvents, temperatures, and catalysts used can vary based on the desired yield and purity. For instance, a method might involve:

  • Starting with a methoxy-substituted phenyl ketone.

  • Reacting it with hydrazine to form a hydrazone.

  • Cyclizing the hydrazone with dihydropyrazinone under acidic conditions.

Industrial production methods: Industrial methods for synthesizing this compound typically focus on optimizing yield and minimizing costs. They might involve continuous flow reactors to maintain precise temperature and reaction control or use cheaper and more readily available starting materials. Large-scale production would also account for the recyclability of solvents and reagents, with emphasis on safety and environmental regulations.

Chemical Reactions Analysis

Types of reactions: 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: Transforming the methoxy group or other sites in the compound.

  • Reduction: Modifying the pyrazolo or pyrazin rings.

  • Substitution: Particularly at the methoxyphenyl group.

Common reagents and conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: With halogenating agents like thionyl chloride.

Major products formed:

  • Oxidized derivatives with altered functional groups.

  • Reduced forms featuring modifications to the pyrazolo or pyrazin structure.

  • Substituted products with new functional groups replacing the methoxy or other substituents.

Scientific Research Applications

This compound finds utility in numerous fields due to its complex structure:

  • Chemistry: As a building block for novel compounds and in studying reaction mechanisms.

  • Biology: Potentially in biochemical assays or as a probe for certain biological pathways.

  • Medicine: Investigation of its pharmacological properties, possibly as a lead compound for drug development.

  • Industry: Uses in material sciences or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

Molecular targets and pathways: The mechanism by which 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone acts likely involves interaction with specific enzymes or receptors, altering biological pathways. The methoxyphenyl group might enhance its binding affinity to certain targets, while the pyrazolo and pyrazin rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Receptor Modulation

  • mGlu5 PAMs: VU0462807 demonstrates potent mGlu5 positive allosteric modulation (PAM) activity, with efficacy in rodent models of neuropsychiatric disorders . The target compound’s 2-methoxy group may alter receptor binding compared to VU0462807’s phenoxymethyl group.
  • Parkin E3 Ligase Modulation: BIO-2007817/8 () are Parkin E3 ligase PAMs, suggesting dihydropyrazolo-pyrazine derivatives can target diverse enzyme classes depending on substituents.

Kinase Inhibition

Compound w7 () inhibits kinases via its pyrimidine-diamine moiety, highlighting the scaffold’s versatility. The target compound’s ethanone group may favor alternative targets compared to w7’s triazole and pyrimidine groups.

Biological Activity

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone is a heterocyclic compound belonging to the family of pyrazolo[1,5-a]pyrazines. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound enable it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H14N4O/c1-10-12-11-13(15)16-14(17)18-12/h10-11H,1-9H3

Anticancer Potential

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer activity. For instance, similar derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. A study highlighted the potential of these compounds to act as selective protein inhibitors, which could lead to new cancer therapies .

Enzyme Inhibition

The compound has been explored for its ability to modulate enzyme activities. Specifically, it may function as an inhibitor of certain kinases and phosphatases involved in signal transduction pathways. This inhibition can disrupt cancer cell proliferation and survival .

Neuropharmacological Effects

The dihydropyrazolo structure has been associated with neuropharmacological activities, including potential effects on neurotransmitter systems. Compounds similar to this compound have been studied for their role as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

The biological activity of this compound likely stems from its ability to interact with multiple molecular targets. The mechanisms include:

  • Receptor Modulation : Interaction with specific receptors involved in cellular signaling.
  • Enzyme Inhibition : Blocking the activity of enzymes that contribute to disease progression.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Case Studies

Several studies have investigated the biological effects of related pyrazolo compounds:

  • Antitumor Activity : A study assessed a series of pyrazolo derivatives for their cytotoxic effects against human cancer cell lines. Results indicated that certain modifications led to enhanced activity against breast and lung cancer cells .
  • Neuroprotection : Another research focused on the neuroprotective properties of pyrazolo derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Q & A

Q. Basic

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., dihydropyrazine protons at δ 3.5–4.5 ppm) and carbonyl groups (δ 190–210 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
    • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 354.14) .
  • Crystallography : Single-crystal X-ray diffraction (XRD) reveals bond lengths (e.g., C=O at 1.21 Å), dihedral angles (e.g., 85° between pyrazine and methoxyphenyl), and packing interactions (e.g., π-π stacking) .

How can computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., VEGFR2, MMP9) by analyzing hydrogen bonds, hydrophobic contacts, and binding affinity (ΔG). The methoxyphenyl group often occupies hydrophobic pockets .
  • DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the pyrazine nitrogen atoms show high electron density, favoring interactions with catalytic lysine residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER or GROMACS .

What strategies resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
    • Validate enzyme inhibition (e.g., IC50_{50}) via dose-response curves and triplicate measurements .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Conflicting IC50_{50} values may arise from variations in assay pH, temperature, or protein concentration .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, increasing yields by ~20% compared to ethanol .
  • Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate acyl transfer reactions .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .

What are the key structure-activity relationship (SAR) considerations for modifying this compound?

Q. Advanced

  • Pyrazine Core :
    • Electron-withdrawing groups (e.g., -NO2_2) at position 7 enhance enzyme inhibition (e.g., VEGFR2 IC50_{50} = 0.8 μM vs. 2.1 μM for unsubstituted analogs) .
  • Methoxyphenyl Group :
    • Ortho-methoxy substitution improves membrane permeability (logP = 2.5) compared to para-substituted derivatives (logP = 1.8) .
  • Hybridization : Incorporating chalcone or pyrazoline moieties increases antiproliferative activity (e.g., 70% inhibition in MCF-7 cells at 10 μM) .

What physicochemical properties critically influence the compound’s bioavailability?

Q. Basic

  • Lipophilicity : Optimal logP (2.0–3.5) balances solubility and cell permeability. The methoxyphenyl group reduces logP by ~0.3 compared to chlorophenyl analogs .
  • Solubility : Aqueous solubility (<10 μM) is improved via PEG-based formulations or salt formation (e.g., hydrochloride) .
  • pKa : The pyrazine nitrogen (pKa ~4.2) impacts ionization in physiological pH, affecting absorption .

How can metabolic stability be assessed using in vitro models?

Q. Advanced

  • Liver Microsomes : Incubate the compound with rat/human microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS over 60 minutes. Half-life (t1/2_{1/2}) <30 min indicates rapid metabolism .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions. IC50_{50} >10 μM suggests low risk of drug-drug interactions .

How does the crystal structure inform solid-state properties and formulation design?

Q. Advanced

  • Polymorphism : XRD identifies stable polymorphs (e.g., triclinic vs. monoclinic) with distinct melting points (ΔTm = 15°C) .
  • Hygroscopicity : Hydrogen-bonding networks (e.g., N-H···O=C) reduce moisture uptake (<1% w/w at 75% RH) .
  • Tableting : Crystal packing density (1.4 g/cm3^3) predicts compressibility for direct compression formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.